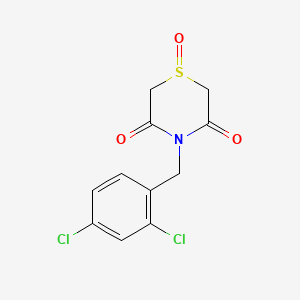

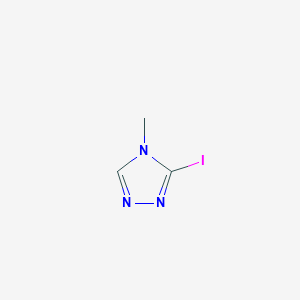

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichlorobenzyl alcohol is 177.03 g/mol .Applications De Recherche Scientifique

1. Heterocyclic Compound Synthesis and Functionalization

Research indicates the significant role of heterocyclic compounds like thiazinanes and derivatives in drug development for various diseases. They have been found effective in treatments including anti-HIV, analgesic, antibiotic, and anticoagulant activities. The focus has been on the synthetic approaches and chemical reactivity of thiazinane derivatives, showcasing their potential in medicinal chemistry (Hassan et al., 2020). The synthetic versatility of thiazinanes is further exemplified by studies demonstrating the synthesis of various thiazinane-based compounds, including 1,3,5-triazanes and thiazolidines, which exhibit a range of biological activities (Burford et al., 2005), (Ibrahim et al., 2011).

2. Advanced Polymer Synthesis

Thiazinane derivatives play a crucial role in the synthesis of advanced polymers. A notable example is the synthesis of hyperbranched polyimides with excellent solubility and thermal stability, derived from thiazinane-based monomers. These polymers demonstrate potential applications in various high-performance materials due to their desirable properties (Rigana et al., 2016).

3. Development of Novel Catalysts

Thiazinane-based compounds have been explored as novel catalysts in chemical synthesis. For instance, thiazinane derivatives have been used as efficient catalysts for synthesizing other heterocyclic compounds, demonstrating their utility in facilitating complex chemical reactions (Karimi-Jaberi et al., 2012).

4. Antimicrobial Agent Synthesis

Research has shown the potential of thiazinane derivatives in developing antimicrobial agents. Novel thiazoles and thiazolidines have been synthesized, exhibiting promising antibacterial and antifungal activities, indicating their potential in addressing antimicrobial resistance (Karegoudar et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione is bacteria and viruses associated with mouth and throat infections . It acts as a mild antiseptic, demonstrating a broad spectrum of activity against these pathogens .

Mode of Action

The compound interacts with its targets by denaturing external protein spikes, causing a pH-induced rearrangement of the tertiary structure of attachment proteins, or exerting a selective effect on viral lipid membranes/protein–lipid interaction . Additionally, it may act as a sodium channel blocker, potentially relieving symptoms due to inflammation .

Biochemical Pathways

Its antiseptic action suggests that it disrupts the normal functioning of bacterial cells and viruses, leading to their death .

Pharmacokinetics

Upon administration, 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose , indicating its sustained presence in the oral cavity for effective action.

Result of Action

The molecular and cellular effects of the compound’s action include the death of bacteria and viruses associated with mouth and throat infections . This leads to the alleviation of symptoms such as sore throat and mouth infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione. For instance, the compound is classified as harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . Therefore, its use should be carefully managed to avoid unintended exposure and environmental contamination.

Safety and Hazards

Orientations Futures

There’s ongoing research into the potential therapeutic applications of compounds similar to 2,4-Dichlorobenzyl alcohol. For example, the replacement of the 2,4-dichlorobenzyl group in the miconazole structure with a 2-(3-chlorothienyl)-methyl moiety gave tioconazole, a new broad-spectrum antifungal agent .

Propriétés

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHZNNAIKNKLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)